2-Methoxycarbonyl-4,4-dimethylpentanoic acid
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Overview
Description
2-Methoxycarbonyl-4,4-dimethylpentanoic acid is an organic compound with the molecular formula C9H16O4 and a molecular weight of 188.223 g/mol. This compound is characterized by its unique structure, which includes a methoxycarbonyl group and a dimethylpentanoic acid backbone. It is used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
The synthesis of 2-Methoxycarbonyl-4,4-dimethylpentanoic acid can be achieved through several synthetic routes. One common method involves the esterification of 4,4-dimethylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial production methods may involve more efficient catalytic processes to optimize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce high-quality this compound on a large scale.
Chemical Reactions Analysis
2-Methoxycarbonyl-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, where nucleophiles such as amines or thiols replace the methoxy group, forming amides or thioesters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Methoxycarbonyl-4,4-dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is employed in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism by which 2-Methoxycarbonyl-4,4-dimethylpentanoic acid exerts its effects involves its reactivity with various molecular targets. In biological systems, it may interact with enzymes and proteins, influencing metabolic pathways and biochemical reactions. The methoxycarbonyl group can undergo hydrolysis, releasing methanol and forming carboxylic acids, which can further participate in various biochemical processes.
Comparison with Similar Compounds
2-Methoxycarbonyl-4,4-dimethylpentanoic acid can be compared with other similar compounds such as:
4,4-Dimethylpentanoic acid: Lacks the methoxycarbonyl group, making it less reactive in certain chemical reactions.
2-Methoxycarbonyl-3,3-dimethylbutanoic acid: Similar structure but with a different carbon backbone, leading to variations in reactivity and applications.
2-Ethoxycarbonyl-4,4-dimethylpentanoic acid: Contains an ethoxycarbonyl group instead of a methoxycarbonyl group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
2-methoxycarbonyl-4,4-dimethylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)5-6(7(10)11)8(12)13-4/h6H,5H2,1-4H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSDEFIJGQYKQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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